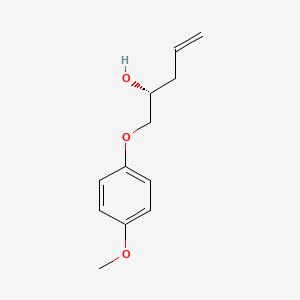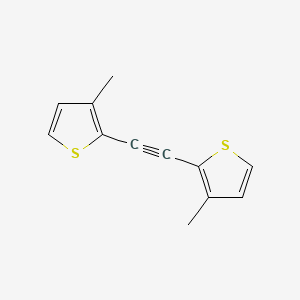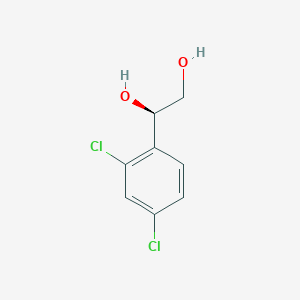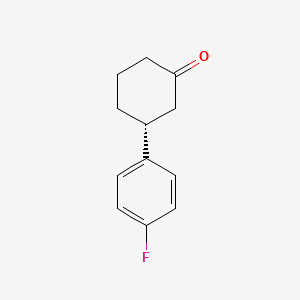![molecular formula C18H33NO3S B14235223 2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid CAS No. 394234-05-0](/img/structure/B14235223.png)
2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid is an organic compound with a complex structure that includes both ketone and thiol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid can be achieved through a multi-step process involving the following key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetradec-3-enoic acid and 2-oxoethylamine.
Formation of Intermediate: The initial step involves the reaction of tetradec-3-enoic acid with 2-oxoethylamine under controlled conditions to form an intermediate compound.
Thiol Addition: The intermediate is then subjected to a thiol addition reaction using 2-sulfanylethylamine. This step requires specific reaction conditions, including the use of a suitable solvent and temperature control.
Final Product Formation: The final step involves the purification of the product through techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps remain similar, but the scale and efficiency are optimized for mass production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique functional groups.
Materials Science: The compound’s ability to form stable structures makes it useful in the development of new materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound’s reactivity makes it a valuable intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid involves its interaction with specific molecular targets. The ketone and thiol groups play crucial roles in its reactivity:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect pathways related to oxidative stress, protein folding, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxoethyl)-6-[(2-hydroxyethyl)amino]tetradec-3-enoic acid: Similar structure but with a hydroxyl group instead of a thiol group.
2-(2-Oxoethyl)-6-[(2-methylethyl)amino]tetradec-3-enoic acid: Similar structure but with a methyl group instead of a thiol group.
Propriétés
Numéro CAS |
394234-05-0 |
|---|---|
Formule moléculaire |
C18H33NO3S |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
2-(2-oxoethyl)-6-(2-sulfanylethylamino)tetradec-3-enoic acid |
InChI |
InChI=1S/C18H33NO3S/c1-2-3-4-5-6-7-10-17(19-13-15-23)11-8-9-16(12-14-20)18(21)22/h8-9,14,16-17,19,23H,2-7,10-13,15H2,1H3,(H,21,22) |
Clé InChI |
KZNTWPHMXNCGGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CC=CC(CC=O)C(=O)O)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)
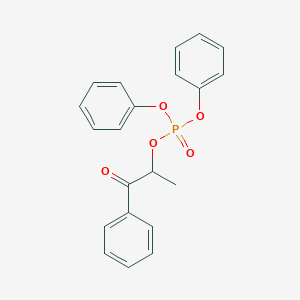
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)

![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

